molecular formula C18H19N3O4 B2412732 (E)-N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide CAS No. 391877-10-4

(E)-N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide

Cat. No.: B2412732
CAS No.: 391877-10-4
M. Wt: 341.367
InChI Key: PLJPAJYTQOPLGQ-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide is a synthetic organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide typically involves the condensation of 2,5-dimethoxybenzaldehyde with a hydrazine derivative, followed by acylation. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalysts such as acetic acid or sodium acetate

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions to improve yield and purity would be essential. Techniques such as continuous flow synthesis might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction can lead to the formation of amines or other reduced products.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the hydrazone moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield corresponding carboxylic acids or ketones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations.

Biology

In biological research, this compound might be investigated for its potential as a bioactive molecule. Hydrazones are known for their antimicrobial, antiviral, and anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored for its therapeutic potential. It might act as a lead compound for the development of new drugs.

Industry

In the industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of (E)-N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide: Similar hydrazone compounds with different substituents on the aromatic rings.

    Benzylidenehydrazones: Compounds with similar core structures but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and potential applications. The presence of the 2,5-dimethoxybenzylidene group might impart unique electronic and steric properties.

Properties

IUPAC Name

N-[2-[(2E)-2-[(2,5-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-24-15-8-9-16(25-2)14(10-15)11-20-21-17(22)12-19-18(23)13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,19,23)(H,21,22)/b20-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLJPAJYTQOPLGQ-RGVLZGJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NNC(=O)CNC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/NC(=O)CNC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.